molecular formula C8H13Cl2N3O B1372287 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride CAS No. 1170085-23-0

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride

Cat. No. B1372287
CAS RN: 1170085-23-0
M. Wt: 238.11 g/mol
InChI Key: JUDNGRBRIVIGQJ-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride, also known as APP, is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11 g/mol . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is 1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H .


Physical And Chemical Properties Analysis

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions. This process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), resulting in compounds with significant biological and therapeutic value .

Development of 3-Bromoimidazo[1,2-a]pyridines

The compound serves as a precursor for 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding the utility in medicinal chemistry .

Electrophilic and Nucleophilic Reactions

Due to their varied electronic nature, derivatives of the compound, such as N-(Pyridin-2-yl)imidates , are used in electrophilic and nucleophilic reactions. These reactions are crucial for the synthesis of esters, amides, amidines, and various heterocyclic molecules .

Synthesis of N-Heterocycles

N-(Pyridin-2-yl)imidates: are easily converted into N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . This showcases the compound’s role in the synthesis of complex organic structures .

Pharmacophore Development

The compound acts as a pharmacophore in the development of molecules with significant biological activity. It’s particularly important in the design of new drugs due to its ability to interact with various biological targets .

Organic Synthesis and Polymer Chemistry

In organic synthesis and polymer chemistry, the compound is used to create amides, which are ubiquitous in organic compounds and polymers. This application is fundamental to the development of new materials and pharmaceuticals .

Green Chemistry Applications

The synthesis of N-(Pyridin-2-yl)imidates represents a green chemistry approach, utilizing less hazardous substances and producing fewer byproducts. This aligns with the principles of sustainable and environmentally friendly chemical practices .

Drug Discovery and Medicinal Chemistry

Lastly, the compound’s derivatives are integral in drug discovery and medicinal chemistry. They serve as key intermediates in the synthesis of various therapeutic agents, highlighting the compound’s versatility in contributing to health sciences .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While there is currently limited information available on the future directions of research involving 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride, its synthesis and properties suggest potential applications in proteomics research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to have significant biological and therapeutic value

Mode of Action

N-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism. More research is needed to confirm this hypothesis.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Result of Action

Compounds with similar structures have been shown to have varied medicinal applications . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name

3-amino-N-pyridin-2-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNGRBRIVIGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170085-23-0
Record name 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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